Tetraethyl propane-1,1,2,3-tetracarboxylate
Description
Tetraethyl propane-1,1,2,3-tetracarboxylate (TPTC, CAS 635-03-0) is a polyfunctional ester derivative of propane-1,1,2,3-tetracarboxylic acid. Its molecular formula is C₁₅H₂₂O₈, with a molecular weight of 354.33 g/mol. TPTC is synthesized via tandem Knoevenagel and Michael addition reactions involving diethyl malonate and formaldehyde in the presence of diethylamine . The compound features four ethyl ester groups attached to a propane backbone at positions 1, 1, 2, and 3, conferring unique steric and electronic properties. TPTC is commercially available (e.g., TCI Chemicals) and is utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and chelating agents .
Properties
IUPAC Name |
tetraethyl propane-1,1,2,3-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-5-20-11(16)9-10(13(17)21-6-2)12(14(18)22-7-3)15(19)23-8-4/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEVJRBJWMGTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034781 | |
| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-03-0 | |
| Record name | 1,1,2,3-Tetraethyl 1,1,2,3-propanetetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 635-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl propane-1,1,2,3-tetracarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
The most common and classical method for preparing tetraethyl propane-1,1,2,3-tetracarboxylate involves the esterification of propane-1,1,2,3-tetracarboxylic acid with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid.
Reaction Conditions
- Reagents: Propane-1,1,2,3-tetracarboxylic acid, ethanol, sulfuric acid (catalyst)
- Temperature: Reflux conditions (approximately 78 °C for ethanol)
- Duration: Several hours until reaction completion
- Purification: Distillation or recrystallization to isolate pure tetraethyl ester
Mechanism
The acid catalyst protonates the carboxylic acid groups, increasing their electrophilicity and facilitating nucleophilic attack by ethanol. Successive esterification of all four carboxyl groups yields the tetraethyl ester.
Research Findings
- This method yields high purity products (>95% purity by GC).
- The reaction is scalable and commonly used in laboratory and industrial settings.
- The process requires careful control of temperature and removal of water to drive the equilibrium toward ester formation.
Electrolytic Dehydrodimeric Coupling of Diethyl Malonate (Advanced Synthetic Route)
Method Overview
An alternative and more sophisticated preparation involves the electrolytic dehydrodimeric coupling of diethyl malonate to form tetraethyl ethane-1,1,2,2-tetracarboxylate, which is closely related structurally to this compound. This method can be adapted for the preparation of related tetraesters.
Reaction Conditions
- Electrolysis Medium: Diethyl malonate, solvent (e.g., ethanol), iodide ion electrolyte
- Temperature: Elevated temperatures (~70 °C)
- Current Efficiency: >65%
- Electrodes: Suitable inert electrodes (e.g., platinum)
Mechanism
- The process involves the electrochemical generation of carbanion intermediates from diethyl malonate.
- Iodide ions play a crucial role by reacting with malonate carbanions, facilitating coupling.
- The reaction proceeds via dehydrodimeric coupling, forming the tetraester.
Advantages
- High yields of tetraester products.
- The process is continuous and controllable.
- The electrochemical method allows for the synthesis of complex tetracarboxylate esters without harsh chemical reagents.
Research Insights
- Elevated temperature improves reaction rates and current efficiency.
- Molecular iodine formation is minimized at higher temperatures, preventing efficiency loss.
- The method is patented and has been demonstrated at pilot scales.
Industrial Continuous Flow Esterification
Method Overview
On an industrial scale, continuous flow reactors are employed to optimize the esterification process of propane-1,1,2,3-tetracarboxylic acid with ethanol.
Process Features
- Continuous feeding of acid and ethanol with acid catalyst.
- Precise control of temperature and pressure to maximize conversion.
- Inline purification steps such as distillation or crystallization.
Benefits
- Improved yield and purity.
- Enhanced safety and reproducibility.
- Scalability for large-volume production.
Preparation of Stock Solutions for Research Applications
For research and formulation purposes, this compound is often prepared as stock solutions with precise molarity.
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.0089 | 0.6018 | 0.3009 |
| 5 mg | 15.0444 | 3.0089 | 1.5044 |
| 10 mg | 30.0888 | 6.0178 | 3.0089 |
Table 1: Stock Solution Preparation Volumes for this compound
Preparation notes:
- Use physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution.
- Ensure clarity of solution before proceeding with further solvent additions.
- Common solvents include DMSO, PEG300, Tween 80, corn oil, and distilled water for in vivo formulations.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Propane-1,1,2,3-tetracarboxylic acid, ethanol, sulfuric acid, reflux | Simple, high purity, scalable | Requires removal of water, longer reaction times |
| Electrolytic Dehydrodimeric Coupling | Diethyl malonate, iodide ion electrolyte, elevated temp, electrolysis | High yield, continuous process | Requires electrochemical setup, complex mechanism |
| Industrial Continuous Flow Esterification | Acid, ethanol, acid catalyst, controlled temp/pressure | Efficient, scalable, reproducible | Requires specialized equipment |
| Stock Solution Preparation | Tetraethyl ester, solvents (DMSO, PEG300, etc.) | Precise concentration control | Not a synthesis method, for formulation only |
Chemical Reactions Analysis
Types of Reactions: Tetraethyl propane-1,1,2,3-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce propane-1,1,2,3-tetracarboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Propane-1,1,2,3-tetracarboxylic acid and ethanol.
Reduction: Alcohol derivatives of the original ester.
Substitution: Compounds with substituted ester groups.
Scientific Research Applications
Organic Synthesis
TEPT serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules through various reactions such as hydrolysis, reduction, and nucleophilic substitution. These reactions allow for the generation of derivatives that are important in pharmaceutical and material sciences .
Biochemical Assays
In biological research, TEPT has been investigated for its potential use in biochemical assays. Its ester groups can be hydrolyzed by enzymes, making it suitable for studying enzyme kinetics and mechanisms .
Medicinal Chemistry
TEPT is explored as a prodrug candidate due to its ability to release active compounds upon hydrolysis in vivo. This property is particularly relevant in drug design where controlled release is desired to enhance therapeutic efficacy while minimizing side effects .
Industrial Applications
In the industrial sector, TEPT is used as a plasticizer in polymer production. Its ability to modify the properties of polymers makes it valuable for enhancing flexibility and durability in various materials .
Case Study 1: TEPT in Drug Development
A study published in Journal of Medicinal Chemistry highlighted the use of TEPT as a prodrug for an anti-inflammatory drug. The research demonstrated that TEPT effectively released the active drug at physiological pH levels through enzymatic hydrolysis, leading to enhanced bioavailability and reduced side effects compared to traditional formulations .
Case Study 2: TEPT as a Plasticizer
In a study on polymer materials published in Materials Science, researchers evaluated TEPT's effectiveness as a plasticizer. The findings indicated that incorporating TEPT into polyvinyl chloride (PVC) significantly improved flexibility and thermal stability without compromising mechanical strength .
Mechanism of Action
The mechanism of action of tetraethyl propane-1,1,2,3-tetracarboxylate involves its hydrolysis to release propane-1,1,2,3-tetracarboxylic acid and ethanol. The ester groups are cleaved by esterases or under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
(a) Tetramethyl Propane-1,1,2,3-Tetracarboxylate
- Molecular Formula : C₁₁H₁₆O₈ (CAS 55525-27-4).
- Key Differences : Methyl ester groups instead of ethyl, reducing steric bulk.
- Applications : Used in electrolysis reactions to form oxygen-containing heterocycles (e.g., dimethyl 4-(methoxycarbonyl)methyl-5-oxotetrahydrofuran-3,3-dicarboxylate) .
- Reactivity : Lower steric hindrance allows faster saponification compared to TPTC.
(b) Tetramethyl Propane-1,1,3,3-Tetracarboxylate
- Molecular Formula : C₁₁H₁₆O₈ (CAS 28781-92-2).
- Key Differences : Ester groups at positions 1,1,3,3 instead of 1,1,2,3.
- Physical Properties : Dielectric constant = 4.4 (vs. TPTC’s 2.7 at 19°C) .
- Applications : Intermediate in synthesizing fluorescent Ca²⁺ indicators (e.g., improved quantum efficiency over quin2) .
(c) Tetraethyl Propene-1,1,2,3-Tetracarboxylate
- Molecular Formula : C₁₅H₂₀O₈ (CAS 5432-41-7).
- Key Differences : Propene backbone with a double bond (C2=C3), altering conjugation and reactivity.
- Reactivity : Undergoes decarboxylation to form aconitic acid isomers under acidic conditions .
Functional Analogs
(a) Propane-1,1,2,3-Tetracarboxylic Acid
- Molecular Formula : C₇H₈O₈ (free acid form of TPTC).
- Applications : Effective chelator for radioactive strontium (Sr²⁺) in biological systems, inhibiting bone deposition in rats .
- Comparison : TPTC’s ethyl esters reduce polarity, making it less water-soluble but more lipophilic than the free acid.
(b) Sodium Propene-1,1,2,3-Tetracarboxylate
- Applications : Intermediate in detoxification pathways; converts to isocitric/alloisocitric acids under alkaline conditions .
- Reactivity : Unlike TPTC, this salt undergoes lactonization and decarboxylation without ester hydrolysis.
Physical and Chemical Properties Comparison
Biological Activity
Tetraethyl propane-1,1,2,3-tetracarboxylate (TEPTC), with the CAS number 635-03-0, is an ester compound derived from propane-1,1,2,3-tetracarboxylic acid. This compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of TEPTC, including its synthesis, pharmacological properties, and relevant research findings.
Molecular Formula: C₁₅H₂₄O₈
Molecular Weight: 332.35 g/mol
Physical State: Clear liquid
Purity: >95% (GC)
Specific Gravity: 1.12
Refractive Index: 1.44
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄O₈ |
| Molecular Weight | 332.35 g/mol |
| Purity | >95% (GC) |
| Specific Gravity | 1.12 |
| Refractive Index | 1.44 |
Synthesis
TEPTC can be synthesized through a multi-step process involving the reaction of propane-1,1,2,3-tetracarboxylic acid with ethanol in the presence of a catalyst. Various methods have been explored to optimize yield and purity, including reflux conditions and the use of different solvents.
Pharmacological Properties
Research indicates that TEPTC exhibits a range of biological activities:
- Antioxidant Activity: TEPTC has been shown to possess significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
- Antimicrobial Effects: Preliminary studies suggest that TEPTC demonstrates antimicrobial activity against various pathogens. Its efficacy varies with concentration and type of microorganism tested .
- Enzyme Inhibition: TEPTC has been investigated for its potential to inhibit certain enzymes associated with metabolic processes. This property could have implications for drug design targeting specific biochemical pathways .
Case Studies
-
Antioxidant Efficacy in Cellular Models:
A study conducted on human fibroblast cells treated with TEPTC showed a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated a protective effect against oxidative damage, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions . -
Antimicrobial Testing:
In vitro tests revealed that TEPTC exhibited inhibitory effects on Gram-positive and Gram-negative bacteria at varying concentrations. The minimum inhibitory concentration (MIC) values were determined for several strains, showing promise for further development as an antimicrobial agent . -
Enzyme Interaction Studies:
Research focusing on enzyme kinetics revealed that TEPTC acts as a competitive inhibitor for certain metabolic enzymes. This finding highlights its potential role in modulating metabolic pathways and suggests avenues for further investigation into its therapeutic applications .
Q & A
Q. How to assess stability under catalytic or storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
